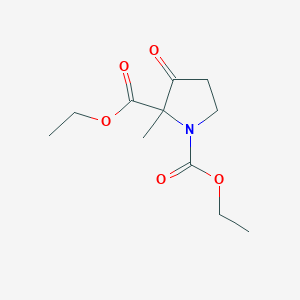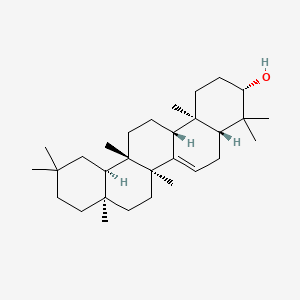
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate
概要
説明
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is a chemical compound with the empirical formula C19H21NO6 . It has a molecular weight of 359.37 . This compound is used as a starting monomer for a variety of ethylenedioxypyrrole (EDOP) conductive and electrooptical polymers .
Synthesis Analysis
A high yielding synthetic route toward 3,4-alkylenedioxy-functionalized pyrroles has been achieved by performing tandem Mitsunobu reactions on diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate using a variety of 1,2-alkanediols or 1,3-alkane .Molecular Structure Analysis
The SMILES string of this compound isCCOC(=O)c1c2OCCOc2c(C(=O)OCC)n1Cc3ccccc3 . The InChI key is DNSUDLABFAFLEM-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is especially useful as an electron-rich monomer which yields highly electroactive and stable conducting polymers . These polymers have diverse applications .Physical And Chemical Properties Analysis
This compound has a melting point range of 92-110 °C . It has an assay of 95% .科学的研究の応用
Synthesis and Chemical Reactions
- Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate is used in the synthesis of various organic compounds. For instance, its reaction with oxygen in aqueous base yields oxidation products like ethyl 1-methyl-2-oxo-3-hydroxy-5-phenyl-3-pyrroline-4-carboxylate (Campaigne & Shutske, 1974).
- Palladium-catalyzed cyclization of this compound with propargylic carbonates leads to the formation of 2-alkylidenepyrrolo[c]-1,4-dioxane derivatives (Zong, Abboud, & Reynolds, 2004).
- A high yielding synthetic route towards 3,4-alkylenedioxy-functionalized pyrroles has been achieved using tandem Mitsunobu reactions on this compound (Zong, Groenendaal, & Reynolds, 2006).
Material Science and Engineering Applications
- In material science, it's used in the synthesis of electropolymerizable monomers, contributing to the development of advanced conjugated systems with predictable electronic and structural properties (Kurtay et al., 2020).
Other Chemical Applications
- This compound also plays a role in organic synthesis, such as in the formation of cyclopent[cd]azulene and benz[cd]azulene derivatives via Friedel–Crafts-type ring closure (Nakadate, Morita, & Takase, 1977).
- It is used in the synthesis of chiral bipyrroles, aiding in the exploration of novel molecular structures (Skowronek & Lightner, 2003).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diethyl 6-benzyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-3-23-18(21)14-16-17(26-11-10-25-16)15(19(22)24-4-2)20(14)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUDLABFAFLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(N1CC3=CC=CC=C3)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514488 | |
| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1-benzyl-3,4-ethylenedioxypyrrole-2,5-dicarboxylate | |
CAS RN |
557795-97-8 | |
| Record name | Diethyl 6-benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














